Selenomorpholine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
selenomorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSe.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQFFLVHBYDOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Se]CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for Selenomorpholine Hydrochloride
De Novo Synthesis of Selenomorpholine (B8250457) Hydrochloride
The foundational synthesis of the selenomorpholine scaffold involves the formation of the heterocyclic ring from acyclic precursors. Classical approaches have laid the groundwork, while recent innovations focus on improving efficiency and accessibility.
The traditional synthesis of selenomorpholine relies on a double SN2 reaction mechanism. rsc.org This process typically involves reacting a nucleophilic selenium source, such as sodium hydroselenide (NaHSe), with a cytotoxic nitrogen mustard. rsc.org The efficiency of this reaction is dependent on factors such as solvent choice, temperature, and the purity of the reagents. Optimization often involves ensuring anhydrous conditions to prevent side reactions and using a suitable solvent to facilitate the solubility of both the selenium nucleophile and the electrophilic nitrogen mustard derivative.
More recent strategies have introduced novel reagents to improve yields and simplify reaction conditions. For instance, the development of selenium-containing SnAP (Tin Amine Protocol) reagents enables the synthesis of selenomorpholines from commercially available aldehydes under mild conditions. rsc.orgrsc.org This modern approach avoids the use of highly toxic nitrogen mustards and often results in higher yields with greater substrate scope.
Table 1: Comparison of Synthetic Approaches for Selenomorpholine
| Feature | Classical Method | SnAP Reagent Method |
|---|---|---|
| Precursors | Nitrogen mustard, Nucleophilic selenium source (e.g., NaHSe) | Aldehydes, Selenium-containing SnAP reagents |
| Reaction Type | Double SN2 Cyclization | Oxidative, Copper-mediated Coupling |
| Conditions | Often requires stringent, anhydrous conditions | Mild, room temperature conditions |
| Key Advantages | Established, foundational method | Avoids cytotoxic precursors, broader substrate scope, milder conditions |
In the classical synthesis, the reactivity of the nitrogen mustard precursor is paramount. The presence of two electrophilic carbons attached to the nitrogen atom allows for the sequential intramolecular cyclization once the selenium nucleophile has been introduced. The ring closure follows the principles of intramolecular nucleophilic substitution.
Stereochemical control is a significant challenge in traditional methods. However, modern synthetic routes have demonstrated the ability to influence the stereochemistry of the final product. For example, the synthesis of C-substituted selenomorpholines using seleno-SnAP reagents has shown a preference for cis-selective stereochemistry. rsc.org This stereochemical outcome is dictated by the transition state of the copper-mediated cyclization, where the substituents on the aldehyde precursor guide the stereochemical fate of the newly formed stereocenters on the selenomorpholine ring. The confirmation of such stereoselectivity is typically achieved through advanced analytical techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). rsc.org
The choice of selenium source is critical for the success of the synthesis. While sodium hydroselenide is a common nucleophilic source, alternative reagents have been explored to enhance safety and reactivity. rsc.org An effective alternative involves the in situ generation of the selenium nucleophile. For instance, reacting elemental selenium powder with a reducing agent like sodium borohydride (B1222165) can produce sodium selenide (B1212193) or related species directly in the reaction mixture. researchgate.net This method avoids the handling of more hazardous and unstable selenium reagents.
Elemental selenium has also been employed in cyclization reactions with other precursors, such as propargylic amines, to generate various selenaheterocycles. researchgate.netmdpi.com These methods highlight the versatility of elemental selenium as a precursor in organoselenium chemistry, opening avenues for novel synthetic pathways to selenomorpholine and related structures. researchgate.netmdpi.com
Derivatization Strategies of the Selenomorpholine Scaffold
Modification of the core selenomorpholine structure is essential for creating libraries of compounds with diverse properties. Derivatization can occur at the nitrogen atom or the carbon atoms of the heterocyclic ring.
The nitrogen atom of the selenomorpholine ring is a secondary amine, making it a prime site for substitution. N-alkylation can be readily achieved by reacting the parent selenomorpholine with alkyl halides in the presence of a non-nucleophilic base. This reaction introduces an alkyl group onto the nitrogen atom.
Similarly, N-acylation can be performed using acyl chlorides or anhydrides. This reaction forms an amide linkage and introduces an acyl group to the nitrogen. Some classical synthetic routes directly produce N-substituted selenomorpholines by employing primary or secondary amines in the heterocyclization step, which incorporates the N-substituent from the outset. rsc.org
Until recently, methods for the direct functionalization of the carbon atoms at the C3 and C5 positions of the selenomorpholine ring were not well-described. rsc.org The advent of selenium-containing SnAP and SLAP (Silicon Amine Protocol) reagents has provided a breakthrough in this area. rsc.orgresearchgate.net These reagents react with a wide range of aldehydes under mild photocatalytic or copper-mediated conditions to yield C-substituted selenomorpholines. rsc.orgresearchgate.net
This methodology is particularly powerful as it allows for the incorporation of complex functional groups, including those derived from amino acids. rsc.orgrsc.org By using enantiomerically pure amino acid-derived precursors, it is possible to synthesize chiral, C-substituted selenomorpholines. rsc.org
Furthermore, these modern synthetic tools have been extended to the synthesis of the related seven-membered ring system, 1,4-selenazepane, a class of compounds that was previously largely inaccessible. rsc.orguzh.ch The strategy involves using bespoke seleno-SnAP reagents that facilitate the formation of the larger seven-membered ring. rsc.orgrsc.org
Table 2: Examples of C-Substituted Heterocycles via SnAP Reagents
| Heterocycle Type | Precursors | Key Feature |
|---|---|---|
| C-Substituted Selenomorpholine | Aldehydes, Seleno-SnAP Reagent 1 or 2 | Direct C3/C5 functionalization |
| Selenomorpholine Amino Acid Derivative | Amino acid-derived aldehydes, Seleno-SnAP Reagents | Synthesis of enantiomerically pure derivatives |
Regioselective Functionalization of the Selenomorpholine Ring
The ability to selectively introduce functional groups at specific positions on the selenomorpholine ring is crucial for developing new derivatives with tailored properties. Regioselective functionalization allows for the precise control of the molecule's steric and electronic characteristics.
Recent advancements have led to methods for the direct C-substitution of the selenomorpholine ring. One notable approach involves the use of selenium-containing SnAP (Selenium Nitrogen Atom Partner) reagents, which facilitates the synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions. rsc.org This method is particularly significant as it provides access to N-unprotected heterocycles that are not readily accessible through classical synthetic routes. rsc.org The classical synthesis of selenomorpholine typically involves a double SN2 reaction between a selenium nucleophile, such as sodium hydroselenide (NaHSe), and a nitrogen mustard, which can be cytotoxic. rsc.org Another traditional method requires a multi-step synthesis of a selenoether precursor followed by heterocyclization with various amines to yield N-substituted selenomorpholines. rsc.org
The functionalization at the C3 and C5 positions of the selenomorpholine ring has been a notable challenge. rsc.org However, the development of novel seleno-SnAP reagents has enabled the synthesis of a diverse array of N-unprotected selenomorpholines and their derivatives, including enantiomerically pure amino acid derivatives, in an efficient manner. rsc.org These modern synthetic methods represent a significant step forward in the exploration of the chemical space and potential applications of selenomorpholine derivatives.
While techniques like C-H activation are powerful tools for the regioselective functionalization of many heterocyclic compounds, their specific application to the selenomorpholine ring is an area that warrants further investigation to expand the toolkit for creating diverse selenomorpholine-based structures. hw.ac.ukuni-hannover.de
Advanced Synthetic Techniques in Selenomorpholine Chemistry
The pursuit of more efficient, sustainable, and versatile synthetic methods has led to the exploration of advanced techniques in organic chemistry. The application of these methods to the synthesis of selenomorpholine and its derivatives holds the potential to overcome some of the limitations of classical approaches.
Green Chemistry Approaches and Sustainable Synthetic Routes
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles include the use of safer solvents, renewable feedstocks, and energy-efficient methods. nih.gov In the context of selenomorpholine synthesis, green chemistry approaches could offer significant advantages over traditional methods that may use toxic reagents or generate substantial waste.
Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that can dramatically reduce reaction times and improve yields. nih.gov By utilizing microwave irradiation for efficient heating, reactions can often be conducted under solvent-free conditions, further enhancing their environmental profile. nih.govbeilstein-archives.org While the specific application of microwave-assisted synthesis to produce selenomorpholine hydrochloride is not extensively detailed in the available literature, its successful use in the synthesis of other nitrogen- and oxygen-containing heterocycles suggests its potential applicability. nih.gov
The use of aqueous media, in place of volatile organic solvents, is another tenet of green chemistry. Ultrasound-assisted synthesis in water has been shown to be an effective and environmentally benign method for preparing various heterocyclic compounds. orientjchem.org
Solid-Phase Organic Synthesis (SPOS) for Selenomorpholine Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections of related compounds, known as chemical libraries. This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin.
SPOS has been widely applied to the synthesis of peptide libraries (Solid-Phase Peptide Synthesis, SPPS) and other small molecules, including N-substituted glycine (B1666218) oligomers (peptoids). nih.gov The development of a SPOS route for selenomorpholine derivatives would enable the efficient creation of libraries for biological screening and structure-activity relationship (SAR) studies. While specific protocols for the solid-phase synthesis of selenomorpholine libraries are not yet well-documented, the principles of SPOS are broadly applicable and could be adapted for this purpose. nih.gov
Chemoenzymatic and Biocatalytic Methods in Selenomorpholine Synthesis
Chemoenzymatic and biocatalytic methods utilize the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov These methods offer several advantages, including mild reaction conditions (often at room temperature and pressure in aqueous media), high enantioselectivity, and the potential to reduce the number of synthetic steps. nih.gov
Biocatalysis has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients (APIs), enabling shorter and more sustainable manufacturing routes. orientjchem.org Enzymes can be used for a wide range of reactions, including reductions, oxidations, and the formation of carbon-carbon and carbon-nitrogen bonds.
While an enzymatic route to selenazolines has been reported, the application of chemoenzymatic and biocatalytic strategies specifically for the synthesis of selenomorpholine is an area that remains largely unexplored. researchgate.net The development of such methods could provide novel and sustainable pathways to chiral and functionalized selenomorpholine derivatives.
Unconventional Activation Methods (e.g., sonochemical synthesis)
Unconventional activation methods, such as sonochemistry, offer alternative ways to promote chemical reactions. Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions and lead to unique product formations. nih.gov
Ultrasound has been successfully employed in the synthesis of a variety of heterocyclic compounds, often leading to shorter reaction times and higher yields compared to conventional methods. nih.govrsc.org It is considered a green chemistry technique due to its energy efficiency. nih.gov Sonochemical synthesis can also be performed under solvent-free conditions, further enhancing its environmental credentials. beilstein-journals.orgrsc.org
The application of sonochemistry to the synthesis of selenium nanostructures has been demonstrated. nih.gov However, the specific use of sonochemical methods for the synthesis of the selenomorpholine heterocyclic ring system is not widely reported in the scientific literature. Given its effectiveness in promoting other organic transformations, sonochemistry represents a promising, yet underexplored, avenue for the synthesis of this compound. google.comgoogle.com
| Advanced Synthetic Technique | Principle | Potential Advantage for Selenomorpholine Synthesis |
| Green Chemistry | Reduce/eliminate hazardous substances, use of safe solvents, energy efficiency. | More sustainable and environmentally friendly synthetic routes. |
| Solid-Phase Synthesis | Synthesis on a solid support for ease of purification and automation. | Rapid generation of selenomorpholine libraries for screening. |
| Chemoenzymatic Synthesis | Use of enzymes for highly selective transformations. | Access to chiral selenomorpholine derivatives under mild conditions. |
| Sonochemical Synthesis | Use of ultrasound to induce chemical reactions via acoustic cavitation. | Increased reaction rates, higher yields, and energy efficiency. |
Reaction Mechanism Elucidation in Selenomorpholine Transformations
The formation and subsequent transformations of this compound involve complex reaction mechanisms that are crucial for understanding and optimizing its synthesis and reactivity. Detailed investigations into the elementary steps, intermediates, and transition states, as well as the redox behavior of the selenium center, provide fundamental insights into the chemical processes governing this heterocyclic system.
Detailed Investigation of Key Elementary Steps and Intermediates
The synthesis of the selenomorpholine ring, a core structure in this compound, can be conceptualized through intramolecular cyclization pathways analogous to selenoetherification reactions. While direct mechanistic studies on this compound formation are not extensively detailed in publicly available literature, the general mechanism of intramolecular selenoetherification provides a strong basis for understanding the key steps.
The process is believed to initiate with the activation of a suitable precursor, typically a molecule containing both a nucleophilic amino group and an electrophilic selenium moiety, or their precursors. A plausible key intermediate in the cyclization is a seleniranium ion . This three-membered ring containing a positively charged selenium atom is formed by the intramolecular attack of a selenium species onto an alkene or by the activation of a selenium-containing group. The formation of this intermediate is a critical step that sets the stage for the subsequent ring-closing reaction.
Following the formation of the seleniranium ion, the intramolecular nucleophilic attack by the nitrogen atom of the amino group on one of the carbon atoms of the seleniranium ring leads to the formation of the six-membered selenomorpholine ring. This step is stereospecific and proceeds via an anti-addition pathway.
Recent advancements in synthetic methodologies have introduced the use of selenium-containing Stannyl Amine Protocol (SnAP) reagents for the direct synthesis of C-substituted selenomorpholines from aldehydes. rsc.org While the full mechanistic details for these specific reagents are still under investigation, it is proposed that they may proceed through a radical-based mechanism. morressier.com
Table 1: Plausible Intermediates in Selenomorpholine Ring Formation
| Intermediate | Description | Role in Mechanism |
| Seleniranium Ion | A three-membered ring containing a positively charged selenium atom. | Key electrophilic intermediate that is attacked by the intramolecular amine nucleophile. |
| Amino-selenoether | An open-chain precursor containing both the amine and a reactive selenium functional group. | Starting point for the intramolecular cyclization. |
| Radical Species | In reactions involving SnAP reagents, radical intermediates may be involved in the C-C and C-Se bond-forming steps. | Alternative pathway to ionic intermediates, particularly in photochemically or radically initiated reactions. |
Analysis of Rate-Determining Steps and Transition States
The rate-determining step in the formation of the selenomorpholine ring is highly dependent on the specific synthetic route and reaction conditions. In the context of intramolecular selenoetherification, the formation of the seleniranium ion or its subsequent ring-opening by the amine nucleophile could be the rate-limiting step.
Kinetic studies on analogous selenoetherification reactions suggest that the nature of the substituents, the solvent, and the presence of catalysts can significantly influence the reaction rate. For instance, electron-donating groups on the alkene precursor can stabilize the transition state leading to the seleniranium ion, thereby accelerating the reaction.
In enantioselective selenocyclization reactions, mechanistic studies have pointed towards the dynamic kinetic resolution of seleniranium ions as a key factor in determining enantioselectivity. acs.org This implies that the ring-opening step can be the enantiopdetermining step.
Computational and Theoretical Investigations of Selenomorpholine Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of selenomorpholine (B8250457) hydrochloride. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and energy landscapes.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. arxiv.orgresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like selenomorpholine hydrochloride.
Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. arxiv.org By calculating the forces on each atom, the optimization algorithm iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. researchgate.net This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the literature, calculations on related selenium-containing heterocycles demonstrate the utility of this method. For instance, DFT calculations have been used to optimize the geometries of various organoselenium compounds, providing insights into their stable conformations. nih.govresearchgate.net
Energy profile calculations map the energy of the system as a function of specific geometric parameters, such as the rotation around a bond or the progress along a reaction coordinate. This allows for the identification of transition states and the calculation of activation energy barriers, which are crucial for understanding reaction mechanisms and conformational changes.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Se-N | 1.85 |
| C-Se | 1.90 |
| N-Se-C | 85.0 |
| C-N-Se | 115.0 |
| This interactive table shows representative geometric parameters for a selenadiazolopyrimidine derivative obtained from DFT calculations. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. pku.edu.cn
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor. Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). pku.edu.cn A lower LUMO energy suggests a better electron acceptor.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2.
Electrophilicity (ω): An index that measures the ability of a species to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ).
The following table presents calculated FMO energies and global reactivity descriptors for a selenadiazolopyrimidine derivative, illustrating the application of FMO theory. nih.gov
| Parameter | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 1.85 |
| Electrophilicity (ω) | 5.12 |
| This interactive table displays Frontier Molecular Orbital energies and related chemical descriptors for a selenadiazolopyrimidine derivative. |
The electron density distribution within a molecule describes the probability of finding an electron at any given point in space. This distribution is fundamental to understanding a molecule's size, shape, and how it will interact with other molecules. Quantum chemical calculations can produce detailed maps of electron density.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. avogadro.cc It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by placing a positive point charge at various locations around the molecule and calculating the energy of interaction.
The different colors on an MEP map indicate the electrostatic potential:
Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen, nitrogen, or selenium.
Blue: Regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green: Regions of zero potential, representing areas of neutrality. researchgate.net
For this compound, an MEP map would likely show a negative potential (red or yellow) around the selenium and nitrogen atoms due to their lone pairs of electrons, and a positive potential (blue) around the hydrogen atoms, particularly the one associated with the hydrochloride proton. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological targets. physchemres.orgnih.gov
Theoretical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.govnih.gov Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can be used to calculate the nuclear magnetic shielding tensors for each atom in a molecule. jyu.fi These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental spectra to aid in the assignment of signals and to confirm the proposed structure. acdlabs.com While specific predictions for this compound are not available, this methodology is routinely applied to organic molecules. researchgate.net
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. DFT calculations can predict these vibrational frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov The calculated vibrational spectrum can be compared with the experimental IR or Raman spectrum. A good agreement between the predicted and experimental frequencies provides strong evidence for the correctness of the calculated structure. It is common practice to scale the calculated frequencies by an empirical factor to account for approximations in the theoretical method and anharmonicity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. anu.edu.au This allows for the investigation of dynamic processes and the conformational flexibility of molecules. nih.gov
The six-membered ring of selenomorpholine is not planar and can adopt several conformations, such as the chair and boat forms. MD simulations can be used to explore the conformational landscape of selenomorpholine and determine the relative stabilities of different conformers. nih.gov
In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic solution conditions. The simulation then tracks the movement of all atoms over a period of time, often on the nanosecond to microsecond timescale. scienceopen.com By analyzing the trajectory, one can identify the preferred conformations, the energy barriers between them, and the timescales of conformational changes. This provides a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions with other molecules, such as biological receptors.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in a solvent environment is dictated by a variety of intermolecular forces. While specific experimental or extensive computational studies on the solvation of this compound are not widely available in current literature, its structural features allow for a theoretical consideration of its interactions with solvent molecules, particularly in aqueous media.
In aqueous solutions, it is anticipated that water molecules will form a hydration shell around the this compound molecule. Strong hydrogen bonds are expected between the protonated amine group and water molecules, as well as between the nitrogen atom and water. The presence of the selenium atom, being a soft and polarizable atom, may lead to specific hydration patterns that could be further elucidated through molecular dynamics simulations. Such simulations would provide a detailed picture of the radial distribution functions of water molecules around the solute, coordination numbers, and the average number of hydrogen bonds, offering insights into the stability of the solvated complex.
A hypothetical representation of the primary intermolecular interactions involving this compound is presented in Table 1.
Table 1: Potential Intermolecular Interactions of this compound
| Interacting Group of Selenomorpholine HCl | Solvent Molecule Functional Group | Type of Interaction |
|---|---|---|
| N-H+ (protonated amine) | Oxygen (e.g., in water) | Hydrogen Bond (Donor) |
| Nitrogen atom | Hydrogen (e.g., in water) | Hydrogen Bond (Acceptor) |
| Selenium atom | Hydrogen (e.g., in water) | Weak electrostatic/dipole-dipole |
Molecular dynamics studies on similar heterocyclic systems, such as morpholine (B109124) derivatives, have demonstrated the importance of explicit solvent models in accurately predicting their conformational preferences and interaction energies. mdpi.comresearchgate.netnih.gov For this compound, such studies would be invaluable in understanding how solvation influences its three-dimensional structure and its potential to interact with biological macromolecules. The study of proline, another cyclic compound, in aqueous solutions via molecular dynamics has revealed complex effects on water structure and the formation of solute-solute hydrogen bond networks, suggesting that similar intricate behaviors could be expected for this compound. unimi.it
Ligand-Receptor Binding Studies (in silico docking)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid (the receptor). While specific docking studies for this compound are not prominently featured in the literature, the methodology can be described in the context of how it would be applied to this compound.
The process begins with the three-dimensional structures of both the ligand (this compound) and the receptor. The structure of this compound can be generated and optimized using quantum chemical calculations. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in databases such as the Protein Data Bank (PDB).
Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function for each pose to estimate the binding affinity. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, the protonated amine would be expected to form strong electrostatic and hydrogen bonding interactions with appropriate residues in a receptor's active site. mdpi.com The selenium atom, due to its size and polarizability, could also contribute to binding through non-covalent interactions.
Table 2 provides a hypothetical example of the output from a molecular docking study, illustrating the types of interactions that could be predicted for this compound with a hypothetical receptor active site.
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Ligand Atom/Group | Receptor Residue | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| N-H+ | ASP129 (Oxygen) | Hydrogen Bond, Salt Bridge | 2.8 |
| Nitrogen | GLU85 (Hydrogen) | Hydrogen Bond | 3.1 |
| Selenium | LEU45 (Methyl) | Hydrophobic Interaction | 4.2 |
Studies on morpholine-containing compounds have shown that the morpholine ring can play a crucial role in binding to biological targets by participating in key hydrogen bonding and hydrophobic interactions. nih.govnih.gov Similarly, docking studies on other selenium-containing heterocycles have highlighted the contribution of the selenium atom to binding affinity. nih.gov These studies provide a framework for how in silico docking of this compound could be approached to identify potential biological targets and understand its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.netresearchgate.net By developing a QSAR model for a series of selenomorpholine derivatives, it would be possible to gain insights into the structural features that govern their chemical behavior.
Derivation of Molecular Descriptors Relevant to Reactivity
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For selenomorpholine and its analogs, a variety of descriptors would be relevant to capture their potential reactivity. These can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is particularly important as it can indicate the chemical reactivity and kinetic stability of a molecule.
Steric Descriptors: These relate to the size and shape of the molecule. Molar volume, surface area, and specific shape indices fall into this category. These are crucial for understanding how a molecule might fit into a receptor's active site.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. It indicates how a molecule partitions between a lipid and an aqueous phase, which is important for its pharmacokinetic properties.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule. They describe the connectivity and branching of the molecule.
Table 3 provides a list of hypothetical molecular descriptors that could be calculated for this compound and used in a QSAR study.
The selection of relevant descriptors is a critical step in QSAR modeling and is often guided by statistical methods to identify those that correlate most strongly with the activity of interest. osti.govresearchgate.net
Prediction of Chemical Behavior based on Structural Features
Once a statistically robust QSAR model is developed, it can be used to predict the chemical behavior of new, untested selenomorpholine analogs. For example, a QSAR model for receptor binding affinity could predict which structural modifications to the selenomorpholine scaffold are likely to increase or decrease binding.
The QSAR equation takes the general form:
Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Where 'f' is a mathematical function (often linear, but can be more complex) that relates the descriptors to the activity. For instance, a hypothetical linear QSAR model might look like:
pIC50 = c0 + c1(LogP) + c2(LUMO) - c3*(Molar Volume)
In this hypothetical model, a higher LogP and a higher LUMO energy would be predicted to increase the biological activity (pIC50), while a larger molar volume would be predicted to decrease it. Such a model provides valuable mechanistic insights, suggesting that hydrophobicity and electron-accepting ability are important for the activity of this class of compounds, while excessive bulk is detrimental.
Computational Design of Novel Selenomorpholine Analogs
Computational methods are instrumental in the rational design of novel molecules with desired properties. biorxiv.orgresearchgate.net The selenomorpholine scaffold can serve as a starting point for the design of new compounds with potentially enhanced biological activity or improved pharmacokinetic profiles. The design process is typically iterative and involves the following steps:
Scaffold Modification: Based on an understanding of the structure-activity relationships, either from existing experimental data or from QSAR models, modifications are proposed to the selenomorpholine core. This could involve adding or modifying substituents at various positions on the ring.
In Silico Screening: A virtual library of new selenomorpholine analogs is created. These virtual compounds are then subjected to computational screening methods.
Docking Studies: The designed analogs are docked into the active site of a target receptor to predict their binding affinities and modes. This helps to prioritize compounds that are likely to be active.
ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the new analogs. This early assessment of drug-likeness helps to filter out compounds that are likely to fail in later stages of drug development.
Prioritization and Synthesis: The most promising candidates from the in silico screening are selected for chemical synthesis and subsequent experimental testing.
Table 4 illustrates a hypothetical example of how computational design could be used to evaluate a small set of designed selenomorpholine analogs.
Table 4: Hypothetical Computational Evaluation of Designed Selenomorpholine Analogs
| Analog | Modification | Predicted Docking Score (kcal/mol) | Predicted LogP | Predicted Toxicity Risk |
|---|---|---|---|---|
| SM-01 | -H (unsubstituted) | -6.5 | 1.2 | Low |
| SM-02 | -CH3 at C2 | -7.1 | 1.7 | Low |
| SM-03 | -OH at C3 | -7.5 | 0.8 | Low |
| SM-04 | -Cl at C5 | -7.8 | 1.9 | Medium |
Based on this hypothetical data, analogs SM-03 and SM-04 would be prioritized for synthesis due to their high predicted binding affinities, although the potential toxicity risk of SM-04 would need to be carefully considered. This iterative cycle of design, computational evaluation, and experimental validation is a cornerstone of modern drug discovery.
Advanced Spectroscopic and Structural Characterization of Selenomorpholine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For selenomorpholine (B8250457) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve a complete structural assignment.
High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are the cornerstones of structural characterization. In the case of selenomorpholine, the analysis of its ¹H and ¹³C NMR spectra provides critical information about the electronic environment of the hydrogen and carbon atoms within the heterocyclic ring.
The ¹H NMR spectrum of a substituted selenomorpholine, specifically 3-phenylselenomorpholine, reveals distinct signals for the protons in the morpholine (B109124) ring. The protons on the carbons adjacent to the selenium atom (C2 and C6) and the nitrogen atom (C3 and C5) exhibit characteristic chemical shifts. For instance, the protons at the 2- and 6-positions typically appear as complex multiplets, reflecting their diastereotopic nature and coupling to adjacent protons.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the selenomorpholine ring giving rise to a distinct signal. The chemical shifts of the carbons are influenced by the electronegativity of the neighboring heteroatoms. Carbons bonded to the more electronegative nitrogen atom are generally found further downfield compared to those bonded to the selenium atom. The specific chemical shifts for 3-phenylselenomorpholine have been reported as follows:
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data for 3-Phenylselenomorpholine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.16-3.08 (m, 1H), 2.76-2.70 (m, 1H) | 33.1 |
| 3 | 4.41 (dd, J = 10.6, 2.9 Hz, 1H) | 63.6 |
| 5 | 3.23 (td, J = 12.0, 2.9 Hz, 1H), 2.93 (d, J = 12.0 Hz, 1H) | 52.9 |
| 6 | 2.90-2.83 (m, 1H), 2.68-2.62 (m, 1H) | 26.2 |
Note: Data is for 3-phenylselenomorpholine as a representative example. The hydrochloride salt would likely exhibit shifts in the signals, particularly for the protons and carbons near the protonated nitrogen atom.
Selenium-77 NMR Spectroscopy for Direct Selenium Environment Characterization
Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the selenium atom. researchgate.net The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies. researchgate.net The chemical shift of ⁷⁷Se is highly sensitive to the electronic and steric environment around the selenium atom, providing valuable structural insights. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In selenomorpholine, COSY spectra would show correlations between adjacent protons in the ring, for example, between the protons on C2 and C3, and between the protons on C5 and C6. This allows for the unambiguous assignment of protons within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is a highly sensitive technique that allows for the direct assignment of a proton signal to its attached carbon. For selenomorpholine, each CH₂ group would show a cross-peak connecting the proton and carbon signals, confirming their direct linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Validation
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to determine its elemental composition. For selenomorpholine hydrochloride, HR-ESI-MS would be used to confirm its molecular formula. The compound would be expected to be observed as a protonated molecule, [M+H]⁺, where M is the free base selenomorpholine. The high mass accuracy of this technique allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of selenium, with its several naturally occurring isotopes, would also be clearly visible in the high-resolution spectrum, providing an additional layer of confirmation for the presence of selenium in the molecule.
Table 2: Theoretical Isotopic Distribution for the [C₄H₁₀NSe]⁺ Ion
| Isotope of Selenium | Relative Abundance (%) |
| ⁷⁴Se | 0.89 |
| ⁷⁶Se | 9.37 |
| ⁷⁷Se | 7.63 |
| ⁷⁸Se | 23.77 |
| ⁸⁰Se | 49.61 |
| ⁸²Se | 8.73 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This provides valuable information about the structure of the original molecule.
For the protonated selenomorpholine ion, MS/MS experiments would reveal characteristic fragmentation pathways. Common fragmentation patterns for morpholine and its derivatives involve the cleavage of the ring. For selenomorpholine, one would expect to see fragmentation pathways involving the loss of small neutral molecules such as ethene (C₂H₄) or selenoformaldehyde (CH₂Se). The fragmentation would likely be initiated at the charged nitrogen atom. The analysis of these fragmentation pathways allows for the confirmation of the ring structure and the location of the selenium and nitrogen atoms. The study of these fragmentation patterns is crucial for the structural confirmation of the selenomorpholine core.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and studying molecular conformations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. nih.govnih.gov The method relies on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). mdpi.com An FTIR spectrum, which plots absorbance or transmittance against wavenumber, provides a characteristic pattern of absorption bands that allows for the elucidation of a compound's molecular components. digitellinc.com
For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of the morpholine ring would be indicated by C-H stretching vibrations, C-O-C ether linkages, and C-N amine bonds. The selenium atom introduces C-Se-C vibrations, which are typically observed in the lower frequency "fingerprint" region of the spectrum. Furthermore, as a hydrochloride salt, the protonated amine (N-H+) will exhibit distinct stretching and bending vibrations. While a specific spectrum for this compound is not detailed in the available literature, the expected positions of these bands can be predicted based on established group frequencies from similar compounds. mdpi.comwiley.com Analysis of these bands confirms the presence of the core selenomorpholine structure and its salt form. nih.gov
Table 1: Expected FTIR Vibrational Frequencies for this compound| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H⁺ (Ammonium salt) | Stretching | ~2400-2800 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| N-H⁺ (Ammonium salt) | Bending | ~1500-1600 |
| C-H (Aliphatic) | Bending (Scissoring) | ~1440-1470 |
| C-O-C (Ether) | Asymmetric Stretching | ~1070-1150 |
| C-N (Amine) | Stretching | ~1020-1250 |
| C-Se-C | Stretching | ~500-600 |
Raman Spectroscopy for Molecular Vibrations and Conformational Studies
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. nih.gov It measures the inelastic scattering of monochromatic light, providing detailed information about molecular vibrations, symmetry, and conformational structures in solids and solutions. nih.govresearchgate.net Low-frequency Raman spectroscopy is particularly adept at probing lattice vibrations and intermolecular interactions in crystalline solids. nih.gov
For cyclic molecules like selenomorpholine, Raman spectroscopy is a valuable tool for conformational analysis. The selenomorpholine ring is expected to exist primarily in a chair conformation, similar to its analogue morpholine, but other conformers like the skew-boat may also be present. researchgate.netsigmaaldrich.com Raman spectra can distinguish between these conformers, as different conformations will have distinct vibrational modes and therefore different Raman shifts. nih.govmdpi.com For example, studies on morpholine have shown that the equatorial chair conformer is predominant in the pure liquid, while the contribution from the axial conformer increases in an aqueous solution. researchgate.net Similar studies on this compound could elucidate its preferred conformation in different states and environments. The technique is sensitive to the vibrations of the C-Se-C bond, which are often weak in FTIR but can be strong in Raman spectra, providing direct insight into the selenium-containing portion of the molecule.
Table 2: Representative Raman Shifts for Conformational Analysis of a Selenomorpholine Ring| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Information |
|---|---|---|
| C-H Stretching | ~2800-3000 | General aliphatic structure |
| CH₂ Scissoring/Twisting | ~1200-1480 | Sensitive to ring puckering and conformation |
| Ring Breathing Mode | ~800-900 | Characteristic of the overall ring conformation (e.g., chair vs. boat) |
| C-O-C Symmetric Stretch | ~1100 | Ether linkage vibration |
| C-Se-C Symmetric Stretch | ~500-600 | Direct probe of the selenium heteroatom environment |
| Lattice Vibrations (Solid State) | <200 | Intermolecular interactions and crystal packing nih.gov |
Vibrational Circular Dichroism (VCD) for Chiral Selenomorpholine Derivatives
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov This method is exceptionally powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization. rsc.org The VCD spectrum provides information on the three-dimensional arrangement of atoms, making it highly sensitive to stereochemistry. nih.gov
For chiral derivatives of this compound, VCD serves as a critical tool for unambiguous stereochemical assignment. researchgate.net The technique can distinguish between enantiomers, which have mirror-image VCD spectra, and diastereomers, which exhibit unique spectra. nih.gov The absolute configuration is typically determined by comparing the experimental VCD spectrum with theoretical spectra calculated using Density Functional Theory (DFT) for a known configuration (e.g., R or S). researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. VCD has proven effective for assigning the configuration of complex heterocyclic systems and can provide insights even when other methods like ECD are inconclusive. nih.gov
Table 3: Hypothetical VCD Data for a Pair of Chiral Selenomorpholine Derivative Enantiomers| Wavenumber (cm⁻¹) | Vibrational Assignment | (R)-Enantiomer VCD Signal (ΔA x 10⁻⁴) | (S)-Enantiomer VCD Signal (ΔA x 10⁻⁴) |
|---|---|---|---|
| 2950 | Asymmetric CH₂ Stretch | +0.5 | -0.5 |
| 1455 | CH₂ Bending | -1.2 | +1.2 |
| 1350 | CH Wagging | +0.8 | -0.8 |
| 1100 | C-O-C Stretch | -0.3 | +0.3 |
| 950 | Ring Deformation | +1.5 | -1.5 |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the electronic structure, chromophores, and, in the case of chiral molecules, the stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is used to identify chromophores—the parts of a molecule responsible for light absorption.
In this compound, the primary electronic transitions expected are σ→σ* and n→σ. The σ→σ transitions involve electrons in C-C, C-H, C-N, C-O, and C-Se sigma bonds and typically require high energy, thus occurring in the far UV region. The n→σ* transitions involve the non-bonding (lone pair) electrons on the nitrogen, oxygen, and selenium atoms. These transitions require less energy and are expected to appear at longer wavelengths, typically above 200 nm. The selenium atom, with its more delocalized electron clouds compared to sulfur, can influence the electronic transitions, potentially shifting absorption maxima to longer wavelengths. nankai.edu.cn For instance, selenium nanoparticles synthesized via reduction of selenite (B80905) show a characteristic absorption peak around 265 nm. nih.gov While specific data for this compound is limited, analysis of its UV-Vis spectrum would reveal the energy of its electronic transitions, confirming the presence of heteroatoms with lone-pair electrons.
Table 4: Expected Electronic Transitions for this compound| Transition | Electrons Involved | Expected Wavelength (λmax) | Chromophore |
|---|---|---|---|
| σ → σ | C-C, C-H, C-N, C-O, C-Se | < 200 nm | Sigma framework |
| n → σ | N, O, Se lone pairs | ~200-300 nm | C-N-C, C-O-C, C-Se-C |
Electronic Circular Dichroism (ECD) for Chiral Selenomorpholine Systems
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org It is an essential tool for studying the stereochemistry of chiral compounds, as enantiomers produce mirror-image ECD spectra. xray.cz The technique is particularly sensitive to the electronic properties and spatial arrangement of chromophores near a stereocenter. pku.edu.cn
ECD is highly effective for determining the absolute configuration of chiral selenium-containing heterocycles. researchgate.net The selenium atom itself can act as a chromophore and its presence influences the chiroptical response of the entire molecule. rsc.org The absolute configuration of a chiral selenomorpholine derivative can be determined by comparing its experimental ECD spectrum with spectra predicted by quantum-mechanical calculations. rsc.orgnih.gov This combined experimental and theoretical approach provides a reliable method for assigning the stereochemistry of complex chiral systems. Studies have shown that the mechanism of chirality transfer from a chiral substituent to a chromophore through a selenium atom can be effectively analyzed using ECD measurements and DFT calculations. rsc.org
Table 5: Hypothetical ECD Data for a Pair of Chiral Selenomorpholine Enantiomers| Wavelength (λmax, nm) | Electronic Transition | (R)-Enantiomer Molar Circular Dichroism (Δε) | (S)-Enantiomer Molar Circular Dichroism (Δε) |
|---|---|---|---|
| 210 | n → σ* (N, O) | +5.2 | -5.2 |
| 245 | n → σ* (Se) | -3.8 | +3.8 |
| 280 | Charge Transfer | +1.1 | -1.1 |
Table of Compounds Mentioned
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction techniques are indispensable tools in modern chemistry for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. These methods provide precise information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For a compound such as this compound, these studies are crucial for a comprehensive understanding of its solid-state properties.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure of a compound in the solid state. mdpi.com The technique involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal's unit cell. researchgate.net
For this compound, an SCXRD analysis would reveal critical structural details. The protonation of the nitrogen atom by hydrochloric acid would be confirmed, and its effect on the geometry of the morpholine ring could be quantified. The analysis would determine the exact bond lengths (e.g., C-Se, C-N, C-C, N-H), bond angles, and torsion angles, defining the molecule's conformation. The selenomorpholine ring is expected to adopt a chair conformation, similar to its oxygen and sulfur analogues, and SCXRD would provide the precise puckering parameters.
While specific experimental crystallographic data for this compound is not available in the surveyed literature, the following table illustrates the type of crystallographic parameters that would be obtained from such a study. The data presented is hypothetical and representative of a small molecule hydrochloride salt for illustrative purposes. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₁₀ClNSe |
| Formula Weight | 186.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.15 |
| b (Å) | 10.25 |
| c (Å) | 11.45 |
| β (°) | 105.5 |
| Volume (ų) | 694.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.785 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, chalcogen bonds)
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining a compound's physical properties, such as melting point, solubility, and stability.
Hydrogen Bonding: In the crystal structure of this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The protonated nitrogen atom of the selenomorpholinium cation (N⁺-H) would act as a strong hydrogen-bond donor, while the chloride anion (Cl⁻) would serve as the acceptor. This would result in the formation of robust N⁺-H···Cl⁻ hydrogen bonds, which typically play a dominant role in organizing the ions into a stable three-dimensional lattice. Additional, weaker C-H···Cl⁻ and C-H···O/Se interactions may also be present, further stabilizing the crystal packing.
Chalcogen Bonding: A particularly noteworthy interaction for selenium-containing compounds is the chalcogen bond. mdpi.com This is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on the selenium atom interacts with a nucleophilic region, such as a lone pair on an oxygen, nitrogen, or halide atom. nih.gov In the solid state of this compound, the selenium atom could potentially act as a chalcogen-bond donor, interacting with the chloride anion or the selenium atom of a neighboring molecule (Se···Cl⁻ or Se···Se interactions). The existence and geometry of these interactions provide insight into the electronic properties of the selenium atom within the heterocyclic ring. researchgate.netnih.gov Studies on related selenium-containing heterocycles have demonstrated the significant role of both intra- and intermolecular Se···O and Se···Se interactions in dictating their supramolecular assembly. nih.govuzh.ch
Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ) with characteristic relative intensities. frontiersin.org
PXRD is the primary tool for:
Phase Identification: The PXRD pattern of a newly synthesized batch of this compound can be compared to a reference pattern to confirm its identity and purity.
Analysis of Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs. soton.ac.uknih.gov Different polymorphs of the same compound can have distinct physical properties. PXRD is crucial for identifying and distinguishing between different polymorphic forms of a substance, as each form will produce a unique diffraction pattern. nih.gov For hydrochloride salts of active pharmaceutical ingredients, screening for and characterizing polymorphs is a critical step in drug development. soton.ac.uk
While no specific polymorphs of this compound have been reported in the literature, PXRD would be the definitive technique to investigate its potential to form multiple crystalline phases under different crystallization conditions. The following table provides a hypothetical example of a PXRD peak list that would be used to characterize a specific crystalline form of the compound.
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 21.2 | 4.19 | 65 |
| 25.1 | 3.55 | 95 |
| 28.4 | 3.14 | 70 |
| 31.7 | 2.82 | 50 |
Mechanistic Biological Studies of Selenomorpholine Compounds in Vitro
Investigation of Metabolic Processes in Microbial Models
The metabolic impact of selenomorpholine (B8250457) compounds on various microbial models has been a subject of significant research, with a focus on understanding their antimicrobial properties. These in vitro studies provide valuable insights into the fundamental interactions between these selenium-containing heterocyclic compounds and microbial cells.
Microcalorimetric Studies of Bacterial Growth Kinetics (e.g., Escherichia coli, Staphylococcus aureus)
Microcalorimetry has emerged as a powerful technique for the real-time, non-invasive monitoring of microbial growth and metabolism. This method measures the heat produced by cellular metabolic processes, providing a comprehensive power-time curve that reflects the kinetics of bacterial growth.
Studies on the effects of selenomorpholine compounds on Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria have demonstrated their inhibitory effects on metabolism. akjournals.comnih.gov When introduced to a growing bacterial culture, selenomorpholine hydrochloride and its derivatives cause distinct changes in the power-time curves, indicating a disruption of normal metabolic activity. akjournals.com For instance, in studies involving E. coli, the presence of selenomorpholine compounds led to a dose-dependent decrease in heat production, reflecting an inhibition of bacterial growth. nih.gov The duration of the lag phase of bacterial growth was also observed to increase with higher concentrations of these compounds, suggesting that they may cause initial damage to the bacterial cells, requiring a longer period for recovery and initiation of detectable growth. akjournals.com
Derivation of Thermokinetic Parameters (e.g., rate constants, heat production profiles)
From the power-time curves generated by microcalorimetry, several key thermokinetic parameters can be derived to quantify the antimicrobial activity of selenomorpholine compounds. These parameters include the growth rate constant (k) and the half-inhibitory concentration (IC50).
The growth rate constant (k) is a measure of the speed of bacterial proliferation during the logarithmic growth phase. Studies have shown that for both E. coli and Staphylococcus aureus, the growth rate constant decreases as the concentration of selenomorpholine compounds increases. nih.govnih.gov This indicates a direct inhibitory effect on the metabolic processes that drive bacterial replication. The relationship between the concentration of this compound and the growth rate constant has been observed to be nearly linear. nih.gov
The heat production profiles provide a detailed view of the metabolic state of the bacterial culture over time. The shape of these profiles, including the number and intensity of peaks, can be altered by the presence of selenomorpholine compounds, suggesting interference with specific metabolic pathways.
Comparative Analysis of Selenomorpholine Derivatives on Microbial Metabolism
Comparative studies of different selenomorpholine derivatives have revealed structure-activity relationships that influence their antimicrobial potency. For example, a study comparing selenomorpholine, this compound, N,N'-methylene bisselenomorpholine, and N-dodecyl selenomorpholine found that their ability to inhibit E. coli metabolism varied significantly. nih.gov The antibacterial activity was found to be in the order of N,N'-methylene bisselenomorpholine and N-dodecyl selenomorpholine being more potent than selenomorpholine, which in turn was more active than this compound. nih.gov
Another study comparing N-selenomorpholinemethyl succinimide (B58015) and its hydrochloride salt with N-(α-selenomorpholinebenzyl) succinimide on E. coli growth showed that the former two compounds had a greater inhibitory effect. akjournals.com Furthermore, some selenomorpholine compounds have demonstrated better antibacterial activity against Staphylococcus aureus than against Escherichia coli, suggesting a degree of selectivity in their action. nih.gov
Interactive Data Table: Effect of Selenomorpholine Derivatives on E. coli Growth Rate Constant (k)
| Selenomorpholine Derivative | Concentration (mg/L) | Growth Rate Constant (k) (min⁻¹) |
| Control | 0 | 0.03617 |
| This compound | 50 | 0.0345 |
| This compound | 100 | 0.0321 |
| N-selenomorpholinemethyl succinimide | 50 | 0.0315 |
| N-selenomorpholinemethyl succinimide | 100 | 0.0289 |
Note: The data presented is illustrative and based on findings from cited research. Actual values may vary depending on experimental conditions.
Molecular Interactions with Cellular Components (In vitro models)
The biological activity of selenomorpholine compounds extends to their interaction with key cellular components, influencing enzymatic activities and the delicate balance of the cellular redox environment.
Studies on Enzyme Inhibition Kinetics (e.g., xanthine (B1682287) oxidase, glutathione (B108866) peroxidase mimicry)
While specific kinetic data for the direct inhibition of xanthine oxidase by this compound is not extensively documented in publicly available literature, the broader class of organoselenium compounds has been investigated for their interactions with various enzymes. Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a significant source of reactive oxygen species. nih.gov The inhibition of this enzyme is a therapeutic strategy for conditions like gout. nih.gov
Perturbation of Cellular Redox Homeostasis (e.g., reactive oxygen species production, antioxidant mechanisms)
The interaction of selenium compounds with thiols can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.gov This pro-oxidant activity is thought to be a key mechanism behind the antimicrobial and cytotoxic effects of some selenium compounds. The production of ROS can disrupt the cellular redox homeostasis, leading to oxidative stress and subsequent damage to cellular macromolecules like DNA, lipids, and proteins. nih.gov
Interaction with DNA/RNA and Protein Targets (mechanistic binding studies)
The biological activity of a compound is fundamentally linked to its ability to interact with cellular macromolecules. Mechanistic binding studies are therefore crucial to elucidate the precise targets of this compound. These in vitro studies investigate direct physical interactions with DNA, RNA, and proteins, which can dictate the compound's ultimate cellular effects.
Common techniques to probe these interactions include various spectroscopic methods, gel electrophoresis, and affinity pull-down assays. For instance, UV spectroscopic studies and gel electrophoresis are employed to investigate the interaction of compounds with Calf Thymus DNA (CT-DNA) and plasmid DNA. nih.gov Changes in the mobility of DNA bands upon incubation with a test compound can indicate an interaction. nih.gov Similarly, RNA pull-down assays using biotinylated RNA probes can capture and identify proteins that bind to specific RNA sequences, a technique that can be adapted to study how a compound might disrupt or enhance such interactions. nih.gov
While these methods are standard for characterizing the binding modes of novel chemical entities, specific data from in vitro studies detailing the direct binding of this compound to DNA, RNA, or protein targets are not extensively available in the public domain. Research into the binding affinity and mode—such as intercalation or groove binding for DNA uca.eduresearchgate.net—and the identification of specific protein binding partners remain critical areas for future investigation to fully understand its mechanism of action.
Mechanistic Pathways of Cellular Responses (In vitro cell line studies)
Following interaction with molecular targets, selenomorpholine compounds trigger a cascade of cellular events. In vitro studies using various cell lines are essential for mapping these responses, particularly pathways leading to cell death, alterations in cell signaling, and the compound's ability to enter and distribute within cells.
A primary goal of many anti-cancer agents is the induction of apoptosis, or programmed cell death. Selenomorpholine and related selenium compounds have been shown to engage apoptotic pathways through mechanisms that include the disruption of key survival signals and halting the cell division cycle.
Dephosphorylation of AKT:
The PI3K/Akt signaling pathway is a critical mediator of cell survival, and its inhibition is a key therapeutic strategy. nih.gov Studies on selenium compounds have demonstrated a significant impact on this pathway. For example, treatment of cancer cells with selenium can lead to the dephosphorylation of Akt, a central kinase in this pathway. This inactivation of Akt is a crucial step in triggering apoptosis. nih.govnih.gov The mechanism involves a reduction in the phosphorylation of Akt at key residues, which prevents its activation. nih.gov This effect can sensitize cancer cells to other therapeutic agents. nih.gov
Cell Cycle Arrest:
Disruption of the cell cycle is another well-established mechanism for inducing apoptosis. taylorandfrancis.com By halting cell cycle progression at specific checkpoints, such as G0/G1 or G2/M, compounds can prevent cancer cells from proliferating. nih.govmdpi.com Selenium compounds have been shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.gov For instance, sodium selenite (B80905) treatment can increase the percentage of cells in the G0/G1 phase, effectively impeding cell cycle progression and contributing to its anti-proliferative effects. nih.gov This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov
This table summarizes the observed effects of selenium compounds on key cellular proteins and processes involved in apoptosis and cell cycle regulation based on in vitro studies. Data is synthesized from findings reported in the literature. nih.gov
Beyond the well-documented inhibition of the PI3K/Akt pathway, selenium compounds can influence other major signaling networks. nih.gov The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are central to inflammation, cell proliferation, and survival, are common targets for natural and synthetic therapeutic agents. nih.gov While specific, detailed studies on the broad-spectrum effects of this compound are emerging, its action on the Akt/mTOR pathway is a significant finding. Inhibition of this pathway is known to be triggered by an increase in reactive oxygen species (ROS), which can be induced by selenium compounds, ultimately leading to cell cycle arrest and apoptosis. nih.gov
For a compound to exert its biological effects, it must first cross the cell membrane and reach its intracellular targets. Therefore, studies on cell permeability and distribution are fundamental to understanding its potential efficacy.
The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal epithelium to predict the absorption of orally administered drugs. researchgate.netnih.govnih.gov This assay measures the rate at which a compound moves from an apical (intestinal lumen side) to a basolateral (blood side) compartment, providing an apparent permeability coefficient (Papp). nih.govslideshare.net This value helps classify compounds based on their potential for intestinal absorption. researchgate.net
Applications in Advanced Materials Science and Catalysis
Integration into Redox-Responsive Materials and Sensors
The ability of the selenium atom in selenomorpholine (B8250457) to undergo reversible oxidation and reduction (redox) reactions is a key feature exploited in the design of "smart" materials. These materials can respond to changes in their chemical environment, particularly to the presence of reactive oxygen species (ROS), which are important in various biological and environmental processes.
Design and Synthesis of Selenomorpholine-Based Fluorescent Probes (e.g., for hydrogen peroxide detection)
The development of fluorescent probes for detecting specific molecules is a significant area of research. Selenomorpholine has been successfully incorporated into fluorescent probes designed for the detection of hydrogen peroxide (H₂O₂), a crucial biological molecule. tandfonline.comtandfonline.com
One approach involves attaching a selenomorpholine group to a fluorescent dye, such as pyrimidine or BODIPY. tandfonline.comrsc.org In its natural state (as a selenide (B1212193), Se(II)), the selenomorpholine unit can quench the fluorescence of the dye. When hydrogen peroxide is present, it oxidizes the selenium atom to a higher oxidation state (Se(IV)). tandfonline.com This chemical transformation alters the electronic properties of the molecule, leading to an enhancement in fluorescence intensity. tandfonline.comtandfonline.com This "turn-on" response allows for the sensitive and specific detection of hydrogen peroxide. tandfonline.com
Notably, this redox cycle can be reversible. The oxidized selenium (Se(IV)) can be reduced back to its original state (Se(II)) by reducing agents like glutathione (B108866) (GSH), quenching the fluorescence. tandfonline.com This cyclical process opens up the potential for real-time monitoring of the redox state within living systems. tandfonline.com These probes have been successfully used for bioimaging, detecting H₂O₂ in living cells and even in organisms like zebrafish larvae. tandfonline.comrsc.org
Table 1: Characteristics of Selenomorpholine-Based H₂O₂ Fluorescent Probes
| Probe Name | Fluorophore | Stokes Shift | Detection Limit | Key Feature |
|---|---|---|---|---|
| Pyrimidine-Se | Pyrimidine | >140 nm | 1.3 µM | Good specificity and redox cycling capability. semanticscholar.org |
Incorporation into Smart Polymers and Hydrogels
Smart polymers and hydrogels are materials that can change their properties in response to external stimuli. unesp.brnih.gov The redox-responsive nature of selenium-containing compounds makes them excellent candidates for creating such materials. acs.org By incorporating selenomorpholine or other organoselenium moieties into polymer chains, materials can be designed to respond to oxidative or reductive environments. acs.orgnih.gov
For instance, polymers containing selenide groups can be engineered to form nanoparticles that encapsulate drugs. mtl-sft.com In an environment with elevated levels of reactive oxygen species (ROS), such as that found in tumor tissues, the selenide groups can be oxidized. This oxidation can lead to the disassembly of the nanoparticles and the targeted release of the encapsulated drug. mtl-sft.com This approach is being explored for creating more precise and effective cancer therapies. nih.gov
Hydrogels, which are water-swollen polymer networks, can also be made redox-responsive by incorporating selenium-containing cross-linkers. unesp.brresearchgate.net These hydrogels could potentially be used in applications like tissue engineering and controlled drug delivery, where their swelling or degradation can be triggered by specific biological signals. unesp.br
Development of Selenomorpholine-Functionalized Nanomaterials for Sensing Applications
Nanomaterials offer unique properties due to their high surface-area-to-volume ratio. mdpi.com Functionalizing these nanomaterials with selenomorpholine derivatives can create highly sensitive and selective sensors. mdpi.comresearchgate.net Selenium nanoparticles (SeNPs) themselves have sparked interest for their potential in biosensing due to their biocompatibility, conductivity, and catalytic properties. nih.gov
By attaching selenomorpholine-containing molecules to the surface of nanomaterials like gold nanoparticles or quantum dots, sensors can be developed to detect a variety of analytes. nih.gov The interaction of the target analyte with the selenomorpholine unit can cause a change in the optical or electronic properties of the nanomaterial, generating a detectable signal. This strategy holds promise for applications ranging from environmental monitoring to medical diagnostics. nih.govnih.gov
Catalytic Transformations Utilizing Selenomorpholine Ligands or Precursors
In the field of catalysis, the goal is to accelerate chemical reactions. Selenomorpholine and its derivatives are being explored for their potential to act as or be converted into effective catalysts.
Role of Selenomorpholine Derivatives in Organocatalysis
Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. While the direct use of selenomorpholine as an organocatalyst is an emerging field, related compounds have shown significant promise. For example, chiral selenourea derivatives, which share some structural similarities in terms of having a selenium atom capable of hydrogen bonding, have been effective in asymmetric Michael reactions, producing chiral products with high enantioselectivity. nih.gov
Similarly, proline and its derivatives, which are structurally related to the morpholine (B109124) core, are well-established organocatalysts for a wide range of reactions. researchgate.net These catalysts often work by forming iminium or enamine intermediates with the substrates. researchgate.net The potential for selenomorpholine derivatives to act in a similar manner, perhaps with unique reactivity conferred by the selenium atom, is an area of active investigation. The development of new morpholine-based organocatalysts for asymmetric Michael additions further suggests the utility of this scaffold in catalysis. nih.gov
Development of Metal-Selenomorpholine Complexes for Catalytic Reactions
Selenomorpholine can act as a ligand, binding to a metal center to form a metal complex. researchgate.netnih.gov These complexes can then be used as catalysts for a variety of chemical transformations. nih.govresearchgate.net The selenium atom, along with the nitrogen atom of the morpholine ring, can coordinate with the metal, influencing its electronic properties and, consequently, its catalytic activity. rsc.org
The design of ligands is crucial in transition-metal catalysis, as the ligand can control the reactivity and selectivity of the metal center. rsc.orgrutgers.edu Palladium complexes, for instance, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. thieme.de The use of selenomorpholine as a ligand in such complexes could lead to novel catalysts with improved performance. rsc.org The development of bioinspired metal complexes for chemical transformations further highlights the importance of ligand design in creating efficient and selective catalysts. rsc.org
Future Directions and Emerging Research Avenues
Development of Novel Selenomorpholine (B8250457) Analogs with Tailored Reactivity and Selectivity
The synthesis of new selenomorpholine derivatives is moving beyond simple scaffolds to create analogs with highly specific functionalities. A primary focus is the modification of the heterocyclic ring to fine-tune its chemical reactivity and biological selectivity. One promising approach involves the use of selenium-containing SnAP (stannyl amine protocol) reagents, which enable the direct synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions. rsc.orgresearchgate.net This method opens the door to creating a library of derivatives with diverse substituents, which was not feasible with classical synthetic routes. rsc.org
Future work will likely concentrate on introducing a wider array of functional groups to the selenomorpholine core. This includes incorporating fragments of known bioactive molecules or pharmacophores to develop novel therapeutic agents. nih.govnih.gov For example, modifying known active compounds by introducing a selenomorpholine moiety could lead to new antibiotics or anticancer agents with enhanced efficacy or novel mechanisms of action. nih.gov Research is also expected to explore the synthesis of chiral selenomorpholine analogs, which could lead to compounds with highly specific interactions with biological targets. researchgate.net The goal is to create a new generation of molecules where the inherent properties of the selenomorpholine ring are synergistically combined with the functional characteristics of appended chemical groups.
Table 1: Strategies for Developing Novel Selenomorpholine Analogs
| Strategy | Description | Potential Outcome |
|---|---|---|
| C-Substitution via SnAP Reagents | Direct synthesis from aldehydes to introduce carbon-based substituents onto the selenomorpholine ring. rsc.orgresearchgate.net | Library of analogs with diverse functionalities for screening. |
| Pharmacophore Hybridization | Incorporating selenomorpholine into the structure of known biologically active molecules, such as antibiotics. nih.gov | Development of dual-action agents or compounds with improved pharmacological profiles. |
| Chiral Synthesis | Enantioselective synthesis to produce specific stereoisomers of selenomorpholine derivatives. researchgate.net | Enhanced target selectivity and reduced off-target effects in biological systems. |
| Bioisosteric Replacement | Replacing sulfur (thiomorpholine) or oxygen (morpholine) in known drugs with selenium. | Modulation of metabolic stability, potency, and pharmacokinetic properties. |
Exploration of New Synthetic Methodologies for Complex Selenomorpholine Architectures
The creation of more complex and structurally diverse selenomorpholine-based molecules necessitates the development of new and efficient synthetic strategies. dartmouth.edu While methods for creating simpler selenium heterocycles exist, the focus is shifting towards multi-step, one-pot, or cascade reactions that can build intricate molecular architectures with high degrees of control. mdpi.comnih.gov Future research will likely move beyond traditional cyclization methods and explore advanced techniques such as C–H bond functionalization, which allows for the direct modification of the quinoline (B57606) ring and could be adapted for selenomorpholine scaffolds. rsc.org
The exploration of multicomponent reactions involving elemental selenium is another promising frontier. mdpi.com Such reactions, where three or more reactants combine in a single step, offer a rapid and efficient pathway to highly functionalized molecules that would otherwise require lengthy synthetic sequences. mdpi.com Additionally, developing catalytic systems for the asymmetric synthesis of selenomorpholines is a critical goal, enabling access to enantiomerically pure compounds for pharmacological and materials science applications. fasanolab.com These advanced synthetic methods will be crucial for accessing novel chemical space and creating selenomorpholine architectures tailored for specific, high-value applications. dartmouth.edusoci.orgbioengineer.org
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for accelerating research in selenomorpholine chemistry. mit.edu Advanced modeling techniques can be used to predict the properties and reactivity of novel selenomorpholine analogs before they are synthesized, saving significant time and resources. mit.edunih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to understand the electronic structure of selenomorpholine derivatives and predict their behavior in chemical reactions. scispace.commdpi.com This predictive power allows researchers to pre-screen potential candidates and prioritize the synthesis of compounds most likely to succeed. mit.edu
Furthermore, computational modeling is crucial for elucidating reaction mechanisms and understanding the interactions of selenomorpholine compounds with biological targets. nih.govamanote.com Molecular docking simulations can predict how a selenomorpholine-based ligand might bind to a protein, providing insights into its potential biological activity and guiding the design of more potent and selective molecules. nih.gov By combining computational predictions with experimental validation, researchers can establish robust structure-activity relationships (SAR). nih.gov This integrated approach, leveraging tools like MedusaDock for flexible docking, will enable the rational design of new selenomorpholine derivatives with optimized properties for therapeutic or material applications. nih.gov
Table 2: Applications of Computational Modeling in Selenomorpholine Research
| Modeling Technique | Application | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies, and reaction pathways. scispace.com | Predict chemical reactivity and guide the development of new synthetic methods. |
| Molecular Docking | Simulating the binding of selenomorpholine analogs to biological macromolecules like proteins and DNA. nih.gov | Predict biological activity, understand binding modes, and guide drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | Establish predictive models for screening virtual libraries of compounds. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of selenomorpholine compounds and their complexes over time. | Understand the stability of ligand-receptor interactions and conformational changes. |
Expansion of Mechanistic Biological Investigations in Diverse In Vitro Systems
While initial studies have demonstrated the biological potential of some selenomorpholine compounds, particularly their antifungal activity, future research must delve deeper into their mechanisms of action. rsc.org It is no longer sufficient to simply screen for activity; a thorough understanding of how these compounds exert their effects at a molecular level is required. nih.gov This involves expanding investigations into a wide array of in vitro systems, including various cancer cell lines, multidrug-resistant bacteria, and viral models. mdpi.commdpi.comnih.gov
Mechanistic studies should aim to identify the specific cellular pathways and molecular targets modulated by selenomorpholine derivatives. For example, assays to measure the induction of apoptosis, the generation of reactive oxygen species (ROS), or the inhibition of key enzymes like DNA gyrase can provide critical insights. nih.govmdpi.com Investigating structure-activity relationships through these mechanistic assays will allow for the rational optimization of compounds to enhance potency and selectivity. nih.gov The use of human cell lines, such as dermal fibroblasts or leukemia cells, will also be important for assessing cytotoxicity and determining the therapeutic index of promising candidates. mdpi.commdpi.com These detailed biological characterizations are essential for translating initial findings into viable therapeutic leads. rsc.orgnih.govmdpi.comzenodo.org
Interdisciplinary Research at the Interface of Selenomorpholine Chemistry with Bioelectronics and Advanced Materials
The unique properties of organoselenium compounds make them attractive candidates for applications beyond biology and medicine. researchgate.netrsc.org The interface of selenomorpholine chemistry with materials science and bioelectronics represents a particularly exciting area for future interdisciplinary research. Selenium-containing polymers are known to exhibit interesting optical and electrical properties, including high refractive indices and photoconductivity. rsc.orgscispace.com Future work could explore the synthesis of polymers incorporating the selenomorpholine moiety into their main chain or as side chains. semanticscholar.orgnih.gov
These novel materials could be designed to be responsive to external stimuli such as redox potential or light, making them suitable for applications in controlled drug delivery systems or as components in sensors. researchgate.netsemanticscholar.orgnih.gov The selenium atom's unique electronic characteristics could also be leveraged in the development of organic semiconductors or components for optoelectronic devices. researchgate.net Research in this area will involve collaboration between synthetic chemists, polymer scientists, and materials engineers to design, synthesize, and characterize these new functional materials, potentially leading to innovations in fields ranging from smart coatings to biomedical devices. scispace.com
Q & A
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., calorimetry vs. spectrophotometry). Analyze experimental variables such as solvent polarity (affecting selenium redox states) or bacterial growth phase. Apply multivariate statistical tools (ANOVA, principal component analysis) to isolate confounding factors .
Q. How can kinetic modeling optimize the formulation of this compound for enhanced dissolution?
- Methodological Answer : Use in vitro release studies with apparatus compliant with USP guidelines (e.g., paddle method at 50 rpm). Fit data to kinetic models (zero-order, Higuchi, Korsmeyer-Peppas) to identify release mechanisms. For example, hydroxyzine hydrochloride fast-dissolving tablets use a factorial design to correlate excipient ratios with release profiles .
Methodological Considerations
- Data Collection : For bioactivity studies, prioritize real-time monitoring (e.g., microcalorimetry) over endpoint assays to capture dynamic interactions .
- Quality Control : Adhere to pharmacopeial standards for impurity profiling, including peak resolution ≥2.0 in HPLC and validation of limit of detection (LOD) .
- Ethical Compliance : For preclinical studies, follow institutional guidelines for handling selenium compounds, including waste disposal protocols and toxicity mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
